molecular formula C17H21N3O3S B2571140 5-ethyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,2,4-oxadiazole CAS No. 1312004-20-8

5-ethyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2571140
CAS No.: 1312004-20-8
M. Wt: 347.43
InChI Key: JZSODIAARAHITD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C17H21N3O3S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

1,3,4-Oxadiazole derivatives have been investigated for their corrosion inhibition properties. For instance, derivatives such as MBIMOT, EBIMOT, and PBIMOT have shown significant ability to inhibit corrosion of mild steel in sulfuric acid, suggesting a protective layer formation on the metal surface. This protective behavior is attributed to the adsorption characteristics of these molecules, which follow the Langmuir adsorption isotherm, indicating a mix of physisorption and chemisorptions processes on the mild steel surface (Ammal, Prajila, & Joseph, 2018).

Antibacterial and Antifungal Activities

A series of sulfone compounds containing the 1,3,4-oxadiazole moiety have demonstrated promising in vitro antibacterial activities against tobacco bacterial wilt, with some compounds showing better efficacy than commercial bactericides. This finding opens the possibility of developing new bactericides for plants based on sulfone derivatives containing 1,3,4-oxadiazole (Xu et al., 2012).

Anticancer Properties

Novel 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine derivatives were synthesized and evaluated for their antibacterial, antifungal, and anticancer activities. Some of these compounds exhibited significant activity against human breast cancer cell lines, indicating their potential as anticancer agents (Sharma, Kumar, & Pathak, 2014).

Chelating Properties and Metal Interaction

The chelating properties of transition metal chelates derived from benzofuran-1,3,4-oxadiazole combined molecules were studied, highlighting the potential of these compounds in forming complexes with metals. Such complexes have been evaluated for their antifungal activities, suggesting applications in developing new antifungal agents based on metal chelates (Varde & Acharya, 2017).

Properties

IUPAC Name

5-ethyl-3-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-16-18-17(19-23-16)15-9-6-11-20(13-15)24(21,22)12-10-14-7-4-3-5-8-14/h3-5,7-8,10,12,15H,2,6,9,11,13H2,1H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSODIAARAHITD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2CCCN(C2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC(=NO1)C2CCCN(C2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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